molecular formula C7H14ClN3S B1469804 (5-Tert-butyl-1,3,4-thiadiazol-2-yl)methanamine hydrochloride CAS No. 1384650-22-9

(5-Tert-butyl-1,3,4-thiadiazol-2-yl)methanamine hydrochloride

Cat. No.: B1469804
CAS No.: 1384650-22-9
M. Wt: 207.73 g/mol
InChI Key: HCTLIMXYBVUXKQ-UHFFFAOYSA-N
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Description

(5-Tert-butyl-1,3,4-thiadiazol-2-yl)methanamine hydrochloride: is a chemical compound with the molecular formula C7H14ClN3S It is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Tert-butyl-1,3,4-thiadiazol-2-yl)methanamine hydrochloride typically involves the reaction of tert-butyl hydrazine with carbon disulfide, followed by cyclization and subsequent reaction with formaldehyde and hydrochloric acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods: the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur at the amine group, where various electrophiles can replace the hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex heterocyclic compounds.
  • Employed in the development of new materials with unique electronic properties.

Biology:

  • Investigated for its potential antimicrobial properties.
  • Studied for its role in enzyme inhibition and interaction with biological macromolecules.

Medicine:

  • Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
  • Used in drug design and development for its ability to interact with specific molecular targets.

Industry:

Mechanism of Action

The mechanism of action of (5-Tert-butyl-1,3,4-thiadiazol-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

  • 2-Amino-5-tert-butyl-1,3,4-thiadiazole
  • 5-tert-butyl-N-methyl-1,3,4-thiadiazol-2-amine

Comparison:

  • 2-Amino-5-tert-butyl-1,3,4-thiadiazole shares a similar thiadiazole core but differs in the substitution pattern, which can affect its reactivity and biological activity.
  • 5-tert-butyl-N-methyl-1,3,4-thiadiazol-2-amine has a methyl group instead of a methanamine group, leading to differences in its chemical properties and potential applications.

Uniqueness: (5-Tert-butyl-1,3,4-thiadiazol-2-yl)methanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

(5-tert-butyl-1,3,4-thiadiazol-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3S.ClH/c1-7(2,3)6-10-9-5(4-8)11-6;/h4,8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTLIMXYBVUXKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(S1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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